N-Pyridin-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide
Description
Crystal Structure Determination and Unit Cell Parameters
The crystallographic analysis of N-Pyridin-2-ylmethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzamide provides fundamental insights into its three-dimensional molecular architecture and solid-state organization. X-ray diffraction studies represent the gold standard for determining precise atomic coordinates and understanding intermolecular interactions within the crystal lattice. The diffraction pattern serves as a unique fingerprint for this compound, as each crystal structure produces distinctive diffraction patterns that contain essential structural information. Modern powder X-ray diffraction techniques have evolved significantly since Hull's first description of a simple powder diffractometer in 1917, offering enhanced resolution and structural analysis capabilities for complex organic molecules.
The unit cell parameters and space group determination are crucial for understanding the molecular packing arrangements and potential polymorphic forms of this compound. X-ray crystallographic measurements typically utilize grinded bulk samples reduced to fine powders under 10 micrometers, which distribute evenly at every possible orientation to provide comprehensive structural data. The technique collects one-dimensional diffraction information, presenting a diagram of diffracted beam intensity versus Bragg angle theta, which contains detailed information about lattice structures and atomic arrangements within the crystal.
Intermolecular Interactions and Packing Analysis
The crystal packing of N-Pyridin-2-ylmethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzamide reveals important intermolecular interactions that stabilize the solid-state structure. The presence of multiple heteroatoms including nitrogen, oxygen, and boron provides opportunities for various non-covalent interactions such as hydrogen bonding, pi-pi stacking, and dipole-dipole interactions. The pyridine ring system can participate in aromatic stacking interactions, while the benzamide moiety offers potential hydrogen bonding sites through both the carbonyl oxygen and the amide nitrogen.
The dioxaborolane ring system introduces unique steric considerations due to the bulky tetramethyl substitution pattern, which influences the overall molecular conformation and crystal packing efficiency. Environmental control chambers designed for in situ powder X-ray diffraction measurements at controlled temperature and humidity conditions can provide additional insights into thermal stability and phase transitions. The Anton Paar heating chambers enable measurements at elevated temperatures up to 1200 degrees Celsius, allowing for comprehensive thermal analysis of the crystalline material.
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BN2O3/c1-18(2)19(3,4)25-20(24-18)15-10-8-14(9-11-15)17(23)22-13-16-7-5-6-12-21-16/h5-12H,13H2,1-4H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYOIGKFLSJEOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592254 | |
| Record name | N-[(Pyridin-2-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864754-23-4 | |
| Record name | N-[(Pyridin-2-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Pyridin-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide typically involves the following steps:
Formation of the Pyridin-2-ylmethyl Intermediate: This step involves the reaction of pyridine-2-carbaldehyde with a suitable nucleophile, such as a Grignard reagent or an organolithium compound, to form the pyridin-2-ylmethyl intermediate.
Coupling with Benzamide: The pyridin-2-ylmethyl intermediate is then coupled with benzamide under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Introduction of the Dioxaborolane Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be performed on the benzamide group to yield corresponding amines.
Common Reagents and Conditions
Oxidation: Copper catalysts and water under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts and boronic acids or esters.
Major Products
Oxidation: Pyridin-2-yl-methanones.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-Pyridin-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide: has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of this compound largely depends on its application. In cross-coupling reactions, the dioxaborolane group acts as a boron source, facilitating the formation of new carbon-carbon bonds through palladium-catalyzed processes . In biological systems, the pyridin-2-ylmethyl group may interact with specific molecular targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Biological Activity
N-Pyridin-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide is a complex organic compound with potential applications in medicinal chemistry and drug discovery. Its unique structure incorporates a pyridine ring and a boron-containing dioxaborolane moiety, suggesting significant biological activity that warrants detailed exploration.
- Molecular Formula : C18H21BN2O3
- Molecular Weight : Approximately 338.2 g/mol
- CAS Number : 1383385-64-5
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Compounds with similar structural motifs have been investigated for their roles as inhibitors in numerous biological pathways related to cancer and inflammation. The presence of the boron moiety enhances its interaction with biological targets, potentially improving its efficacy as a therapeutic agent .
Biological Activity Overview
Research indicates that this compound may exhibit significant biological activities, particularly in the following areas:
- Kinase Inhibition : The compound may act as a kinase inhibitor, similar to other boron-containing compounds that target receptor tyrosine kinases involved in cancer progression. Preliminary studies suggest it could inhibit pathways critical for tumor growth and survival .
- Anti-inflammatory Effects : Given the structural similarities to known anti-inflammatory agents, this compound might also modulate inflammatory responses through inhibition of specific signaling pathways.
Case Studies and Research Findings
- Kinase Inhibition Studies :
- Cellular Assays :
-
Binding Affinity Studies :
- Interaction studies revealed that this compound binds effectively to specific enzymes or receptors involved in disease pathways. The kinetic profiles suggest that it may have a favorable binding affinity compared to other known inhibitors.
Data Table: Comparison of Related Compounds
| Compound Name | CAS Number | Similarity Index | Biological Activity |
|---|---|---|---|
| N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-yl)carbamate | 1095708-32-9 | 0.82 | Kinase inhibitor |
| 1-Methyl-4-(5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)pyridin-2-yl)piperazine | 918524-63-7 | 0.81 | Anti-inflammatory |
| N,N-Dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)pyridin-2-amine | 1036991-24-8 | 0.81 | Immune modulation |
| 7-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)imidazo[1,2-a]pyridine | 908268-52-0 | 0.79 | Kinase inhibition |
Q & A
Q. What synthetic methodologies are employed to prepare N-Pyridin-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide?
The synthesis typically involves sequential functionalization of the benzamide core. A common approach includes:
- Step 1 : Coupling 4-boronic acid pinacol ester-substituted benzoic acid derivatives with pyridin-2-ylmethylamine via amide bond formation using carbodiimide coupling reagents (e.g., EDC/HOBt) .
- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
- Key Data : Yields range from 65–85% depending on reaction scale and purification efficiency .
Q. How is this compound characterized structurally and chemically?
- NMR Spectroscopy : H and C NMR confirm amide bond formation and boronate ester integrity. The pyridinyl proton signals appear as doublets (δ 8.3–8.5 ppm), while the pinacol methyl groups resonate as singlets (δ 1.3–1.4 ppm) .
- X-ray Crystallography : Used to resolve ambiguities in stereochemistry or boron coordination geometry (e.g., trigonal planar vs. tetrahedral) .
- FT-IR : Strong absorption bands at ~1680 cm (amide C=O) and ~1340 cm (B-O stretching) .
Q. What is the primary application of this compound in synthetic chemistry?
It serves as a boronic ester precursor in Suzuki-Miyaura cross-coupling reactions , enabling aryl-aryl bond formation. The pyridinylmethyl group enhances solubility in polar aprotic solvents (e.g., DMF, THF), facilitating catalytic cycles with Pd(0) or Pd(II) complexes .
Advanced Questions
Q. How can reaction conditions be optimized for cross-coupling using this boronate?
- Catalyst Selection : Pd(PPh) or PdCl(dppf) are preferred for electron-deficient aryl partners, while Pd(OAc) with SPhos ligand improves yields for sterically hindered substrates .
- Solvent Effects : Use THF/HO (3:1) for homogeneous mixing or toluene/ethanol for heat-sensitive substrates.
- Temperature : Reactions typically proceed at 80–100°C; microwave-assisted synthesis (120°C, 30 min) reduces side-product formation .
- Table 1 : Representative Optimization Data
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh) | THF/HO | 80 | 92 |
| PdCl(dppf) | Toluene | 100 | 85 |
Q. How does the stability of the boronate ester impact experimental design?
- Hydrolysis Sensitivity : The dioxaborolane ring is prone to hydrolysis in protic solvents. Storage under inert atmosphere (N/Ar) and use of anhydrous solvents (e.g., THF over DMSO) are critical .
- Handling : Prepare stock solutions in dry DMF or DCM and avoid prolonged exposure to humidity.
- Monitoring : Periodic B NMR (δ 28–30 ppm for intact boronate) ensures structural integrity .
Q. How to resolve contradictions between spectroscopic data and computational models?
- Case Study : Discrepancies in C NMR chemical shifts (calculated vs. experimental) for the benzamide carbonyl may arise from solvent effects or crystal packing.
- Solution : Perform DFT calculations (B3LYP/6-31G*) incorporating solvent models (e.g., PCM for DMSO) to align theoretical and experimental data .
- X-ray vs. NMR : If X-ray confirms planar amide geometry but NMR suggests rotational restriction, variable-temperature NMR (VT-NMR) can probe dynamic behavior .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
